molecular formula C28H34N2O4 B11294794 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11294794
M. Wt: 462.6 g/mol
InChI Key: CNDRDIHAYFLHLD-UHFFFAOYSA-N
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Description

1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the butoxyphenyl group: This step may involve a nucleophilic substitution reaction where a butoxy group is introduced to the phenyl ring.

    Attachment of the dimethylaminopropyl group: This can be done through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates.

    Control of temperature and pressure: Precise control of reaction conditions is crucial to avoid side reactions and degradation of the product.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution reagents: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Ethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to the presence of the butoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H34N2O4/c1-6-7-14-33-21-11-8-10-20(17-21)25-24-26(31)22-15-18(2)19(3)16-23(22)34-27(24)28(32)30(25)13-9-12-29(4)5/h8,10-11,15-17,25H,6-7,9,12-14H2,1-5H3

InChI Key

CNDRDIHAYFLHLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C

Origin of Product

United States

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